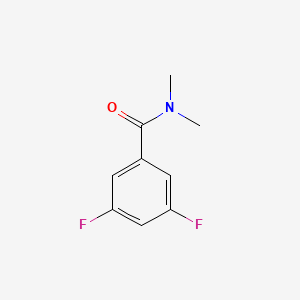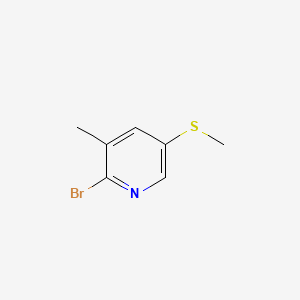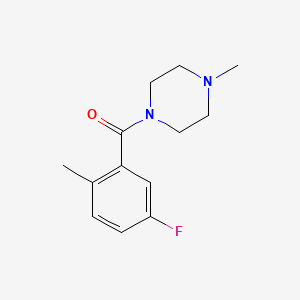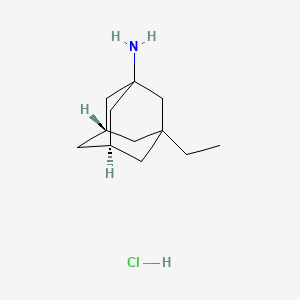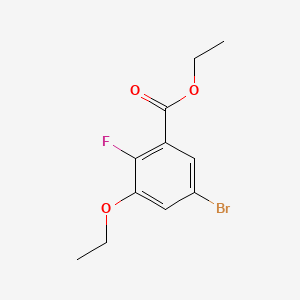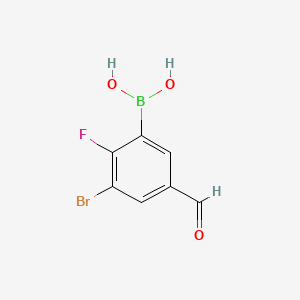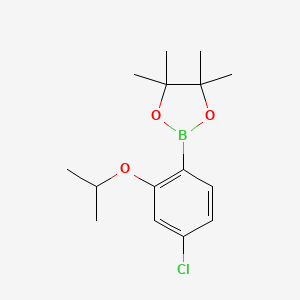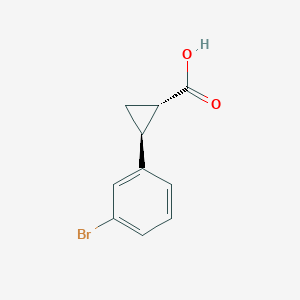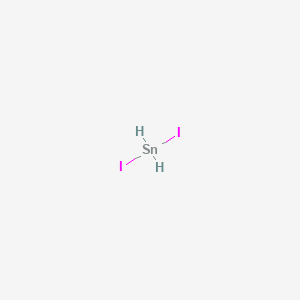
Diiodostannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diiodostannane, also known as tin(II) iodide, is an inorganic compound with the chemical formula SnI₂. It is a white crystalline solid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity and is often used as a precursor in the synthesis of other organotin compounds.
准备方法
Synthetic Routes and Reaction Conditions: Diiodostannane can be synthesized through the direct reaction of tin with iodine. The reaction is typically carried out in an inert atmosphere to prevent oxidation:
Sn+I2→SnI2
This reaction is exothermic and produces this compound as a white solid.
Industrial Production Methods: In industrial settings, this compound is produced by heating tin and iodine in a controlled environment. The reaction is conducted in a sealed vessel to contain the volatile iodine and ensure complete reaction with the tin. The product is then purified through sublimation or recrystallization.
化学反应分析
Types of Reactions: Diiodostannane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form tin(IV) iodide (SnI₄).
Reduction: It can be reduced to elemental tin and iodine.
Substitution: this compound can participate in substitution reactions with other halides or organic compounds.
Common Reagents and Conditions:
Oxidizing Agents: Chlorine or bromine can oxidize this compound to tin(IV) iodide.
Reducing Agents: Hydrogen gas or metals like zinc can reduce this compound to tin and iodine.
Substitution Reactions: Organic halides or alkylating agents can react with this compound to form organotin compounds.
Major Products Formed:
Tin(IV) iodide (SnI₄): Formed through oxidation.
Elemental tin and iodine: Formed through reduction.
Organotin compounds: Formed through substitution reactions.
科学研究应用
Diiodostannane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of organotin compounds, which are important in organic synthesis and catalysis.
Biology: Organotin compounds derived from this compound are studied for their biological activity, including antimicrobial and anticancer properties.
Medicine: Some organotin compounds are investigated for their potential use in pharmaceuticals.
Industry: this compound is used in the production of tin-based materials and as a catalyst in various industrial processes.
作用机制
The mechanism by which diiodostannane and its derivatives exert their effects involves the interaction with molecular targets such as enzymes and cellular components. Organotin compounds can inhibit enzyme activity by binding to the active sites or altering the enzyme’s structure. This interaction can disrupt cellular processes and lead to various biological effects.
相似化合物的比较
Tin(IV) iodide (SnI₄): Another iodide of tin, but with tin in the +4 oxidation state.
Diiodomethane (CH₂I₂): An organoiodine compound with similar reactivity but different applications.
Organotin halides: Compounds like tributyltin chloride (C₄H₉)₃SnCl, which have similar chemical properties but different uses.
Uniqueness of Diiodostannane: this compound is unique due to its specific reactivity and ability to form a wide range of organotin compounds. Its applications in both industrial and research settings make it a valuable compound in various fields.
属性
分子式 |
H2I2Sn |
|---|---|
分子量 |
374.53 g/mol |
IUPAC 名称 |
diiodostannane |
InChI |
InChI=1S/2HI.Sn.2H/h2*1H;;;/q;;+2;;/p-2 |
InChI 键 |
NBMCSYVOJTTWKP-UHFFFAOYSA-L |
规范 SMILES |
[SnH2](I)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


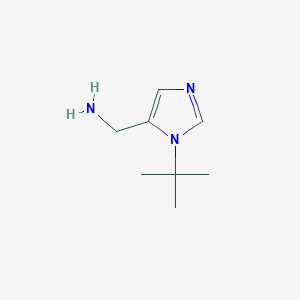
![5-(Tert-butoxycarbonylamino)-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B14028093.png)
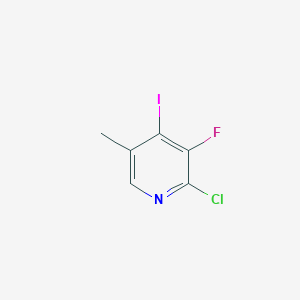
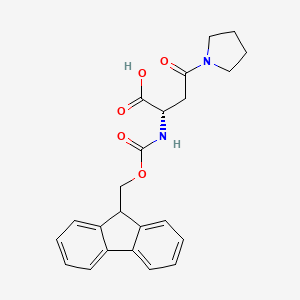
![(R)-3-(3-((2-((S)-2,2-Dimethylcyclopentyl)-2'-fluoro-5'-methoxy-[1,1'-biphenyl]-4-YL)methoxy)-2-fluorophenyl)pentanoic acid](/img/structure/B14028100.png)
